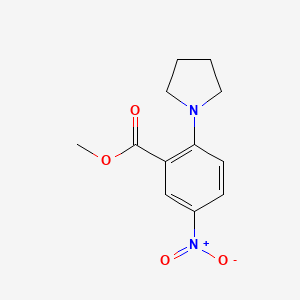

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-2-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXIKDOJJNDAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS 259269-68-6 properties

An In-depth Technical Guide to Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate (CAS 259269-68-6)

Introduction

This compound is a substituted aromatic compound identified by the CAS Number 259269-68-6.[1] Its molecular structure incorporates a methyl benzoate core functionalized with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. This unique arrangement of electron-donating (pyrrolidinyl) and electron-withdrawing (nitro, methyl ester) groups makes it a valuable building block and a versatile intermediate in organic synthesis.[1] While extensive experimental data is not widely published, this guide synthesizes available information and established chemical principles to provide a comprehensive technical overview for research and development applications. The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to increase three-dimensional complexity and explore pharmacophore space, suggesting the potential utility of this compound and its derivatives in drug discovery programs.[1][2]

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Precise, experimentally determined physical properties such as melting and boiling points are not widely available in public literature.[3] However, its fundamental molecular characteristics have been established.

Core Properties

| Property | Value | Source |

| CAS Number | 259269-68-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][4] |

| Molecular Weight | 250.254 g/mol | [1][4] |

| InChI Key | LTXIKDOJJNDAEZ-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥95% | [1] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Soluble in polar organic solvents (predicted) | [5] |

Predicted Spectral Data Analysis

While specific spectra for this compound are not publicly indexed, a robust prediction of its spectral characteristics can be made based on its functional groups and established principles of spectroscopic interpretation.[6][7] This data is essential for researchers to confirm the identity and purity of the compound during and after synthesis.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Splitting patterns will be complex due to the varied electronic nature of the substituents. Pyrrolidine Protons: Two or more multiplets in the aliphatic region (~1.8-3.5 ppm). The protons alpha to the nitrogen will be further downfield. Methyl Protons: A sharp singlet at ~3.9 ppm corresponding to the three protons of the methyl ester.[7] |

| ¹³C NMR | Aromatic Carbons: Six distinct signals, as the molecule lacks symmetry. The carbon attached to the nitro group will be significantly downfield.[7] Carbonyl Carbon: A signal in the ~165-170 ppm range, characteristic of an ester carbonyl.[7] Pyrrolidine Carbons: Two distinct signals for the methylene carbons of the pyrrolidine ring. Methyl Carbon: A signal around ~52 ppm for the methyl ester carbon.[7] |

| IR (Infrared) Spectroscopy | C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester).[6] N-O Stretch (Nitro): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region. Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 250.25, corresponding to the molecular weight of the compound.[6] Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the pyrrolidine ring. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible route is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a suitable precursor, Methyl 2-chloro-5-nitrobenzoate or Methyl 2-fluoro-5-nitrobenzoate, which is reacted with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making this a chemically sound and efficient approach.[3]

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of Methyl 2-chloro-5-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base like potassium carbonate (2.0-3.0 eq).

-

Nucleophilic Addition: Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[3]

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results to the predicted spectral data.[3]

Chemical Reactivity

The reactivity of this molecule is dictated by the interplay of its three functional groups.[1]

-

Aromatic Ring: The pyrrolidinyl group is a strong electron-donating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the nitro and methyl ester groups are strongly deactivating. This electronic push-pull system makes further electrophilic substitution on the ring challenging and highly regioselective.

-

Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, making the compound a key intermediate for building more complex structures.[1]

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1] This provides a handle for creating amide bonds or other ester derivatives, allowing for fine-tuning of the molecule's physicochemical properties for applications in medicinal chemistry.[5]

Applications in Research and Development

This compound is primarily positioned as a valuable research chemical and synthetic intermediate.[1] Its utility stems from the strategic placement of functional groups that can be selectively modified.

-

Building Block for Heterocyclic Synthesis: As a nitroaromatic compound, it serves as a precursor for synthesizing various heterocyclic systems. The reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of novel fused-ring structures.[1]

-

Medicinal Chemistry Scaffolding: The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[2] This compound provides a pre-functionalized core that can be elaborated upon for structure-activity relationship (SAR) studies.[1] Analogs, such as Methyl 2-Pyrrolidin-1-ylbenzoate, have been explored as precursors for central nervous system (CNS) agents and for their potential anti-inflammatory properties.[9]

-

Fragment-Based Drug Discovery: The molecule can be used in fragment-based screening campaigns. The subsequent derivatization of the nitro and ester groups allows for rapid library synthesis to optimize fragment hits into lead compounds.

Safety, Handling, and Storage

No specific safety data sheet is available for this exact compound. The following recommendations are based on guidelines for structurally related chemicals, such as nitroaromatics and substituted benzoates.[10][11][12]

-

Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2–8°C to maintain long-term stability and prevent potential hydrolysis of the ester group.[1] Keep away from heat, open flames, and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

This compound - Benchchem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

material safety data sheet sds/msds - CDH Fine Chemical.

-

Spectral Data Interpretation for Organic Structure Determination - StudyPulse.

-

Hazardous Substance Fact Sheet - NJ.gov.

-

Cas no 124005-05-6 (Methyl 2-Pyrrolidin-1-ylbenzoate) - LookChem.

-

Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.

-

Synthesis of methyl-2-hydroxy-5-nitro-benzoate - PrepChem.com.

-

cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid - CymitQuimica.

-

Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate | SCBT - Santa Cruz Biotechnology.

-

Technical Guide: Methyl 2-(pyrrolidin-1-yl)benzoate - Physical Properties and Characterization - Benchchem.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments.

-

Organic Chemistry Ir And Nmr Cheat Sheet - Sema.

-

Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC - NIH.

Sources

- 1. This compound | 259269-68-6 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CAS 19555-48-7: 5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLI… [cymitquimica.com]

- 6. vce.studypulse.au [vce.studypulse.au]

- 7. aiinmr.com [aiinmr.com]

- 8. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate) | Kuujia.com [kuujia.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester

Foreword: A Proactive Approach to Laboratory Safety with Novel Compounds

For researchers, scientists, and drug development professionals, the frontier of discovery is often paved with novel chemical entities. While these compounds hold immense promise, they also present a significant challenge: a lack of comprehensive, publicly available safety data. This guide addresses such a scenario for 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester (CAS No. 259269-68-6) .

A diligent search has revealed no official, verified Safety Data Sheet (SDS) for this specific molecule. Therefore, this document moves beyond a standard SDS template. It serves as a technical whitepaper on how to construct a robust safety protocol through hazard analysis by analogy . By dissecting the molecule into its core functional groups and examining the known hazards of analogous compounds, we can build an informed, conservative, and scientifically-grounded framework for safe handling. This methodology is not merely a list of precautions; it is an exercise in chemical intuition and due diligence, empowering the researcher to work safely and effectively at the edge of innovation.

Compound Identification and Structural Profile

5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester is a research compound primarily used as a synthetic intermediate or building block in organic synthesis.[1] Its structure is characterized by three key functional moieties on a benzene ring, each contributing to its overall reactivity and, consequently, its potential hazard profile.

| Identifier | Value |

| Chemical Name | Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate |

| CAS Number | 259269-68-6[1] |

| Molecular Formula | C12H14N2O4[1] |

| Molecular Weight | 250.25 g/mol [1] |

| Purity (Typical) | ≥95%[1] |

The presence of a nitro group, a pyrrolidinyl substituent, and a methyl ester creates a molecule with diverse chemical properties. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring, while the electron-donating pyrrolidinyl group acts as an activating substituent.[1] This electronic interplay is crucial for its synthetic utility but also informs our safety assessment.

Hazard Analysis by Functional Group Analogy

To construct a reliable safety profile, we will assess the known hazards of compounds that represent each of the three primary functional groups of our target molecule.

Caption: Workflow for Hazard Analysis by Analogy.

The Nitroaromatic Moiety (Analog: 4-Nitrobenzoic Acid)

Nitroaromatic compounds are a well-studied class with known toxicological properties. Data from 4-Nitrobenzoic acid (CAS 62-23-7) is particularly relevant.

-

Toxicity: Harmful if swallowed.[2]

-

Irritation: Causes skin irritation and serious eye damage/irritation.[2]

-

Chronic Effects: Suspected of causing genetic defects, and in some cases, carcinogenicity and reproductive toxicity are concerns.

-

Combustibility: While not always flammable, they can combust to produce toxic fumes, including nitrogen oxides (NOx).[3]

The Pyrrolidine Moiety (Analog: Pyrrolidine)

Pyrrolidine (CAS 123-75-1) is a cyclic secondary amine. Amines as a class are known for their corrosivity and basicity.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed or inhaled.

-

Flammability: Pyrrolidine itself is a highly flammable liquid and vapor. While our target compound is a solid, this highlights the potential for hazardous reactivity.

-

Reactivity: Reacts with strong oxidizing agents.

The Benzoate Ester Moiety (Analog: Methyl Benzoate)

Methyl benzoate (CAS 93-58-3) provides insight into the general properties of the ester portion of the molecule.

-

Toxicity: Harmful if swallowed.

-

Flammability: It is a combustible liquid.[4]

-

Irritation: Can cause irritation to skin, eyes, and the respiratory tract.

Synthesized Hazard Assessment

Based on the analysis of its constituent parts, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid methyl ester should be handled as a hazardous substance with the following anticipated risks:

| Hazard Category | Anticipated Risk based on Analogs | Contributing Moiety |

| Acute Oral Toxicity | Harmful if swallowed. [2] | All three |

| Skin Corrosion/Irritation | Causes skin irritation, potential for burns. | Nitroaromatic, Pyrrolidine |

| Eye Damage/Irritation | Causes serious eye irritation, potential for severe damage. [2] | Nitroaromatic, Pyrrolidine |

| Inhalation Toxicity | May be harmful if inhaled; dust may irritate the respiratory tract. | All three |

| Chronic Toxicity | Suspected of causing genetic defects or other long-term effects. | Nitroaromatic |

| Physical Hazards | Combustible solid. Fire may produce toxic NOx and COx fumes. [3][5] | Nitroaromatic, Benzoate Ester |

Risk Management and Safe Handling Protocols

A multi-layered approach involving engineering controls, appropriate personal protective equipment (PPE), and strict handling procedures is mandatory.

Engineering Controls

-

Primary Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the highest potential hazard identified in the analog analysis (i.e., the corrosivity of amines and the severe irritation potential of nitroaromatics).

| Protection Type | Specification | Rationale |

| Hand Protection | Impervious gloves such as nitrile or neoprene.[3] Change gloves immediately if contaminated. | Protects against skin irritation and absorption. |

| Eye Protection | Chemical safety goggles.[3] A face shield should be worn when handling larger quantities or if there is a splash risk.[2] | Protects against severe eye irritation and potential damage. |

| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. Ensure no skin is exposed between gloves and sleeves. | Prevents contact with skin. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during a large-scale cleanup, but should not be necessary under a fume hood.[3] | Prevents inhalation of hazardous dust. |

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[3] Wash hands thoroughly after handling, even if gloves were worn.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from sources of ignition, heat, and direct sunlight.[5]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and reducing agents.[3][5][9]

Emergency Procedures

A clear, logical response is critical in any laboratory emergency.

Caption: Logical Flow for Emergency Response.

First Aid Measures

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[10] Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][10]

-

Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.[4]

-

Specific Hazards: Combustion will produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[2] Wear the appropriate level of PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.

-

Containment: Isolate the hazard area.[3] Prevent the material from entering drains or waterways.[7]

-

Cleanup: Carefully sweep up or vacuum the spilled solid, avoiding dust generation.[2][3] Place the material into a suitable, labeled container for hazardous waste disposal.[10]

Stability, Reactivity, and Disposal

-

Chemical Stability: The compound is expected to be stable under normal storage conditions (cool, dry, dark).[3][5]

-

Conditions to Avoid: Excess heat, sources of ignition, light, and exposure to moisture.[5]

-

Hazardous Decomposition Products: Under fire conditions, will generate toxic fumes of NOx, CO, and CO2.[3][5]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] Contact a licensed professional waste disposal service and follow all federal, state, and local regulations.[2][7]

References

- Material Safety Data Sheet for N-Methylpyrrolidone. Acros Organics. [URL: Provided by grounding tool, specific link not available]

- Material Safety Data Sheet for Methyl benzoate. Alfa Aesar. (2011). [URL: Provided by grounding tool, specific link not available]

- Safety Data Sheet for Benzoic Acid. American International Chemical, Inc. [URL: Provided by grounding tool, specific link not available]

- This compound Product Page. Benchchem. [URL: https://www.benchchem.com/product/b2846831]

- Safety Data Sheet for 4-Nitrobenzoic acid. Sigma-Aldrich. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/461091]

- Safety Data Sheet for 3-pyrrolidin-1-ylbenzoic acid. Fisher Scientific. (2025). [URL: https://www.fishersci.com/sds]

- Safety Data Sheet for 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid. Key Organics. (2017). [URL: Provided by grounding tool, specific link not available]

- Material Safety Data Sheet for 3-Formyl-4-hydroxy-benzoic acid methyl ester. Chemcia Scientific. [URL: Provided by grounding tool, specific link not available]

- Hazardous Substance Fact Sheet for Methyl Benzoate. New Jersey Department of Health. (2009). [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1230.pdf]

- Safety Data Sheet for N-methyl-2-pyrrolidone. Solvents & Petroleum Service, Inc. (2015). [URL: https://www.spsci.com/sds/N-Methyl-2-Pyrrolidone-SDS.pdf]

- Material Safety Data Sheet for p-Nitro Benzoic Acid. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2717_msds.pdf]

- 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/cas/19555-48-7]

- Benzoic acid, 5-chloro-2-nitro-, methyl ester SDS. ECHEMI. [URL: https://www.echemi.com/sds/benzoic-acid,-5-chloro-2-nitro-,-methyl-ester-cas-51282-49-6.html]

- Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem. [URL: https://www.benchchem.com/techt-support/222]

- Safety Data Sheet for Pyrrolidine. MilliporeSigma. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238]

- Material Safety Data Sheet for 2-Amino-4-nitro-benzoic acid methyl ester hydrochloride. Chemcia Scientific, LLC. [URL: Provided by grounding tool, specific link not available]

Sources

- 1. This compound | 259269-68-6 | Benchchem [benchchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. parrinst.com [parrinst.com]

- 4. nj.gov [nj.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. keyorganics.net [keyorganics.net]

- 7. chemcia.com [chemcia.com]

- 8. chemcia.com [chemcia.com]

- 9. fishersci.com [fishersci.com]

- 10. solventsandpetroleum.com [solventsandpetroleum.com]

An In-depth Technical Guide to the Solubility of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate in various organic solvents. In the absence of extensive publicly available experimental data for this specific compound, this guide emphasizes the foundational principles of solubility, a detailed, field-proven experimental protocol for its determination, and a robust methodology for data analysis and reporting. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and structurally similar compounds. By equipping the user with a sound theoretical understanding and a practical, self-validating experimental workflow, this guide aims to empower researchers to generate high-quality, reliable solubility data.

Introduction to this compound and the Significance of its Solubility

This compound (CAS No: 259269-68-6, Molecular Formula: C₁₂H₁₄N₂O₄, Molecular Weight: 250.254 g/mol ) is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its molecular architecture, featuring a nitro group, a pyrrolidinyl substituent, and a methyl ester, presents multiple reactive sites for chemical transformations, making it a versatile building block for more complex molecules.[1]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in various stages of the drug development process. Understanding its solubility in organic solvents is paramount for:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of impurities.

-

Purification and Crystallization: Solubility data is essential for developing efficient crystallization processes to obtain the desired polymorph with high purity.

-

Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents is a primary consideration.

-

Analytical Method Development: The selection of appropriate solvents is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Given the limited availability of specific quantitative solubility data for this compound in the public domain, this guide provides a theoretical assessment of its expected solubility based on its structural features and a detailed experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4][5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Structural Analysis of this compound

To predict the solubility of this compound, we must consider the contributions of its functional groups:

-

Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group. The polarity of the nitro group suggests that the compound will have favorable interactions with polar solvents.[2][6]

-

Pyrrolidinyl Group: This is a cyclic amine that can act as a hydrogen bond acceptor. Its presence can enhance solubility in protic solvents.

-

Methyl Ester (-COOCH₃): This group is polar and can participate in dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is generally nonpolar, contributing to solubility in aromatic and less polar solvents.

Overall, the presence of multiple polar functional groups suggests that this compound will exhibit moderate to good solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower due to the significant polarity of the molecule.

Solvent Selection and the Principle of Polarity

The choice of solvent is critical for solubility studies.[7] Solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) - These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - These solvents have a large dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding.

Based on the structure of this compound, a selection of solvents from each class should be tested to build a comprehensive solubility profile.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility:

-

Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and describes a substance by three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces).[8][9] A solvent with HSP values similar to the solute is likely to be a good solvent.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties of fluids and solutions, including solubility.[1][6][10][11] It calculates the chemical potential of a compound in a solution based on first principles.

These predictive tools can be valuable for pre-screening solvents and prioritizing experimental work.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[12] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Rationale for the Shake-Flask Method

This method is considered the most accurate for determining thermodynamic solubility because it allows for a true equilibrium to be established between the undissolved solid and the saturated solution.[13] The key principles are:

-

Excess Solid: Ensuring an excess of the solid is present throughout the experiment is crucial to confirm that the solution is saturated.[14]

-

Equilibrium: The mixture is agitated for a sufficient period to ensure that the concentration of the dissolved solute in the solvent has reached a constant value.

-

Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant and accurately measured temperature is critical.[13]

Detailed Experimental Protocol

This protocol outlines a self-validating system for the determination of the solubility of this compound.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. A 2-4 fold excess over the expected solubility is recommended to ensure solid remains at the end of the experiment.[15]

-

Pipette a precise volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is reached.[12][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm or 0.45 µm) into a clean vial. This step is crucial to remove any remaining solid particles.[12]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Report the average solubility and the standard deviation for the replicate samples.

-

It is good practice to also characterize the solid residue after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.[12]

-

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective communication and utilization.

Tabular Summary of Solubility Data

All quantitative solubility data should be summarized in a well-structured table for easy comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Example Data)

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | 0.1 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Graphical Representation of Solubility Data

A bar chart can be used to visually represent the solubility data, allowing for a quick comparison of the solubility in different solvents.

Solubility Profile Diagram:

Caption: Visual representation of the solubility profile across different solvents.

Conclusion

References

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Sci-Mind. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Fiveable. (2025, August 15). Like Dissolves Like Definition. Retrieved from [Link]

-

Lumen Learning. (n.d.). Solubility. In Introductory Chemistry. Retrieved from [Link]

-

AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. [Link]

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

Sources

- 1. scm.com [scm.com]

- 2. fiveable.me [fiveable.me]

- 3. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. approcess.com [approcess.com]

- 11. zenodo.org [zenodo.org]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. quora.com [quora.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate molecular weight and formula

Topic: Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Nitrogen Heterocycle Synthesis

Executive Summary

This compound (CAS: 259269-68-6 ) is a critical intermediate in the synthesis of pharmacologically active small molecules. Structurally, it represents a "privileged scaffold," combining an electron-deficient aromatic core with a cyclic amine. This specific substitution pattern renders the molecule highly valuable for generating benzimidazoles, quinazolines, and benzodiazepines —motifs frequently observed in kinase inhibitors and GPCR modulators.

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound, emphasizing the mechanistic underpinnings of the nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates theoretical and experimental values standard for this class of nitro-benzoates.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 259269-68-6 |

| Molecular Formula | |

| Molecular Weight | 250.25 g/mol |

| Physical State | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.4 (Lipophilic) |

| Key Functional Groups | Methyl Ester (Electrophile), Nitro (Reducible), Pyrrolidine (Tertiary Amine) |

Synthetic Architecture

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (

The Mechanistic Logic

The precursor, Methyl 2-chloro-5-nitrobenzoate (or its fluoro analog), possesses two activating electron-withdrawing groups (EWGs):[1]

-

Nitro group (-NO2) at C5: Activates the C2 position via resonance (para-position).

-

Ester group (-COOMe) at C1: Activates the C2 position via induction and resonance (ortho-position).

This dual activation lowers the energy barrier for the addition of the pyrrolidine nucleophile, forming a Meisenheimer complex intermediate before the expulsion of the chloride leaving group.

Validated Synthetic Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

-

Methyl 2-chloro-5-nitrobenzoate (2.16 g, 10 mmol)

-

Pyrrolidine (1.07 g, 15 mmol, 1.5 eq)

-

Triethylamine (

) or DIPEA (2.02 g, 20 mmol, 2.0 eq) -

Acetonitrile (ACN) or DMF (20 mL)

Step-by-Step Workflow:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-5-nitrobenzoate in ACN (20 mL).

-

Activation: Add Triethylamine (Base) to the solution. Rationale: The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.

-

Addition: Add Pyrrolidine dropwise at room temperature. Caution: Reaction is exothermic.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, and a bright yellow fluorescent spot ( -

Workup:

-

Cool to room temperature.[2]

-

Concentrate the solvent in vacuo.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. If necessary, recrystallize from cold Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Reaction Pathway Visualization

Figure 1: The

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent analytical markers.

Proton NMR ( NMR) Expectation (DMSO- )

The substitution of chlorine with pyrrolidine causes a significant upfield shift in the adjacent protons due to the electron-donating nature of the amine nitrogen.

- 8.45 (d, 1H): H-6 (Ortho to ester, meta to nitro) – Most deshielded.

- 8.15 (dd, 1H): H-4 (Para to amine, ortho to nitro).

- 6.80 (d, 1H): H-3 (Ortho to pyrrolidine) – Shielded by the amine lone pair.

-

3.85 (s, 3H): Methyl ester (

-

3.40 (m, 4H): Pyrrolidine

-

1.95 (m, 4H): Pyrrolidine

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

-

Fragmentation: Loss of methoxy group (-31) or nitro group (-46) may be observed at higher collision energies.

Application in Drug Discovery

This molecule is rarely the final drug; it is a "linchpin" intermediate.

Reduction to Aniline

The primary utility lies in reducing the 5-nitro group to an amine (

-

Method:

/ Pd-C or -

Product: Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate.

-

Utility: The resulting aniline can be coupled with halides or acids to form amide bonds, common in kinase inhibitor "hinge-binding" regions.

Cyclization to Tricyclic Systems

The proximity of the ester and the pyrrolidine ring allows for intramolecular cyclization under acidic or basic conditions, leading to pyrrolo[2,1-b]quinazoline derivatives, which are potent scaffolds for bioactive alkaloids.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

-

BenchChem. (2025).[4] this compound - Product Catalog & Properties. Retrieved from

-

Santa Cruz Biotechnology. (2024). Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate Product Data. Retrieved from

-

National Institutes of Health (NIH). (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. PMC/ResearchGate. Retrieved from

-

Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Protocols). Org. Synth. 1928, 8, 76. Retrieved from

Sources

Technical Guide: Biological Activity of 2-Amino-5-nitrobenzoic Acid Derivatives

Executive Summary & Chemical Significance

2-Amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid ) represents a "privileged scaffold" in medicinal chemistry. It combines the versatile anthranilic acid core—the foundation of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid—with a strong electron-withdrawing nitro group at the para position relative to the amine.

This specific substitution pattern imparts unique electronic properties:

-

Acidity Modulation: The 5-nitro group significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted anthranilic acid, while increasing the acidity of the carboxylic acid.

-

Metal Chelation: The ortho disposition of the amino and carboxyl groups creates a bidentate (N,O) chelating pocket, ideal for forming stable transition metal complexes (Cu, Ni, Co, Zn) with enhanced lipophilicity and bioactivity.

-

Redox Potential: The nitro group serves as a potential pharmacophore for bioreductive activation, relevant in hypoxic cancer environments and anaerobic bacterial infections.

Critical Technical Note (PAINS Alert): Researchers must be aware that nitroaromatic compounds can act as Pan-Assay Interference Compounds (PAINS). They may quench fluorescence in high-throughput screening (HTS) assays or generate redox-active species that produce false positives. Validation via orthogonal assays (e.g., counter-screening without the target enzyme) is mandatory.

Core Synthesis Pathways

The synthesis of 2-amino-5-nitrobenzoic acid derivatives generally follows two primary strategies: direct nitration of a protected precursor or nucleophilic aromatic substitution on a halogenated benzoate.

Strategy A: Nitration of N-Acetylanthranilic Acid (Classic Route)

This route avoids oxidation of the amino group by protecting it as an acetamide. The acetyl group directs the nitro group to the para position (relative to the amine) due to steric hindrance at the ortho position and electronic directing effects.

Strategy B: Amination of 2-Chloro-5-nitrobenzoic Acid (Industrial Route)

A nucleophilic aromatic substitution (

Figure 1: Two primary synthetic routes for accessing the 5-nitroanthranilic acid scaffold. Route A is preferred for laboratory scale to ensure regioselectivity.

Pharmacological Profiles & Mechanisms[1]

Enzyme Inhibition: Glutamate Dehydrogenase (GDH)

2-Amino-5-nitrobenzoic acid is a documented inhibitor of Glutamate Dehydrogenase (GDH) .[1]

-

Mechanism: It acts as a competitive inhibitor with respect to the substrate (glutamate/ketoglutarate).[2] The structural similarity to dicarboxylic acid metabolites allows it to bind to the active site, while the nitro group likely creates steric or electrostatic repulsion that prevents catalytic turnover.

-

Therapeutic Relevance: GDH is a key branch-point enzyme between carbon and nitrogen metabolism. Inhibitors are explored for hyperinsulinism/hyperammonemia syndrome (HI/HA) and potentially for starving cancer cells that rely on glutaminolysis.

Antimicrobial Activity: The Chelation Theory

While the parent acid has moderate activity, its transition metal complexes and hydrazide derivatives exhibit potent antimicrobial properties.

-

Hydrazides: Derivatization of the carboxylic acid to a hydrazide (-CONHNH2) introduces a motif capable of hydrogen bonding with bacterial DNA or inhibiting bacterial enzymes.

-

Metal Complexes (Cu, Ni, Co): Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) and delocalization of

-electrons.-

Mechanism (Overton’s Concept): This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane. Once inside, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-type reactions.

-

Anticancer Potential: Cytotoxicity & Apoptosis

Derivatives such as 2-amino-5-nitrobenzonitrile and specific Schiff bases have shown cytotoxicity against gastric (AGS) and lung (A549) cancer cell lines.

-

Mode of Action:

-

Intercalation: Planar derivatives (especially metal complexes) can intercalate between DNA base pairs.

-

Redox Cycling: The nitro group can undergo enzymatic reduction to a nitro-radical anion, generating superoxide radicals that induce oxidative stress and apoptosis in cancer cells (which often lack robust antioxidant defenses).

-

Structure-Activity Relationship (SAR) Analysis

The biological activity is tightly controlled by substitutions at three key positions.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional versatility of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid (Route A)

Objective: To synthesize high-purity scaffold from N-acetylanthranilic acid.

-

Nitration:

-

Dissolve 10 mmol of N-acetylanthranilic acid in 5 mL of concentrated

cooled to 0°C. -

Dropwise add a mixture of conc.

(1.1 eq) and conc. -

Stir for 1 hour at 0-5°C, then pour onto crushed ice. Filter the yellow precipitate (5-nitro-N-acetylanthranilic acid).

-

-

Hydrolysis:

-

Suspend the intermediate in 20 mL of 2M HCl.

-

Reflux for 2 hours (monitor by TLC for disappearance of starting material).

-

Cool to room temperature; neutralize carefully with 2M NaOH to pH ~4-5.

-

Collect the yellow solid (2-amino-5-nitrobenzoic acid) by filtration.

-

Recrystallization: Ethanol/Water (1:1).

-

Protocol 2: Glutamate Dehydrogenase (GDH) Inhibition Assay

Objective: To quantify the

-

Reagents:

-

Buffer: 0.1 M Potassium Phosphate, pH 7.6.

-

Substrates: 50 mM L-Glutamate, 1 mM NAD+.

-

Enzyme: Bovine liver GDH (0.1 units/mL).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add 180 µL of Buffer containing substrates.

-

Add 10 µL of test compound (dissolved in DMSO; final DMSO < 1%).

-

Incubate for 10 min at 25°C.

-

Initiate reaction with 10 µL of GDH enzyme solution.

-

Measurement: Monitor the increase in absorbance at 340 nm (formation of NADH) kinetically for 5 minutes.

-

-

Analysis: Calculate % inhibition relative to DMSO control. Plot log[concentration] vs. % inhibition to determine

.

Protocol 3: Synthesis of Cu(II) Complex (Antimicrobial Candidate)

Objective: To create a lipophilic metal complex.

-

Ligand Solution: Dissolve 2 mmol of 2-amino-5-nitrobenzoic acid in 20 mL absolute ethanol. Adjust pH to 7-8 with dilute NaOH to deprotonate the carboxylic acid.

-

Metal Solution: Dissolve 1 mmol of

in 10 mL ethanol. -

Reaction: Add metal solution to ligand solution dropwise with constant stirring.

-

Reflux: Heat the mixture at reflux for 3-4 hours. A colored precipitate (usually green/blue) will form.

-

Workup: Cool, filter the precipitate, wash with cold ethanol and ether. Dry in vacuo.

Quantitative Data Summary

| Derivative Class | Target / Organism | Activity Metric | Reference |

| Parent Acid | Glutamate Dehydrogenase (GDH) | Competitive Inhibitor ( | [1, 2] |

| Cu(II) Complex | Staphylococcus aureus | MIC: 10-50 µg/mL (Enhanced vs ligand) | [3] |

| Hydrazide | Mycobacterium tuberculosis | MIC: 6.25 µg/mL | [4] |

| Benzonitrile | AGS Cancer Cell Line | [5] | |

| Fenamate Analog | COX-2 (Anti-inflammatory) | [6] |

References

-

BenchChem Technical Support. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research. Link

-

Couée, I., et al. (2004). Glutamate dehydrogenase in plant nitrogen metabolism. Journal of Experimental Botany. Link

-

Chohan, Z. H., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their transition metal(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Sriram, D., et al. (2006). Synthesis and antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl) hydrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

ResearchGate. (2023). Determination of Cytotoxic and Proliferative Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cell Line. Link

-

Morsy, M. A., et al. (2022).[4] Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. Link

Sources

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate SMILES and InChI key

[1][2][3][4][5][6][7][8]

This compound is a specialized intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents. It belongs to the class of ortho-amino benzoates, characterized structurally by a "push-pull" electronic system where the electron-donating pyrrolidine ring is conjugated to the electron-withdrawing nitro and ester groups.

Table 1: Physicochemical Identifiers

| Property | Data Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 259269-68-6 |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Canonical SMILES | COC(=O)C1=C(N2CCCC2)C=CC(=C1)[O-] |

| InChI String | InChI=1S/C12H14N2O4/c1-18-12(15)10-6-9(14(16)17)4-5-11(10)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |

| InChIKey | LTXIKDOJJNDAEZ-UHFFFAOYSA-N |

| Appearance | Yellow to orange crystalline solid (indicative of ICT band) |

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)[10]

The most robust synthetic route for this scaffold involves a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the electronic deficiency of the benzene ring, induced by the para-nitro and ortho-ester groups, to facilitate the displacement of a halide leaving group by the pyrrolidine amine.

Mechanism of Action

-

Activation: The nitro group at position 5 and the ester at position 1 withdraw electron density from the ring, making the carbon at position 2 highly electrophilic.

-

Addition: Pyrrolidine (nucleophile) attacks C2, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.

-

Elimination: The halide leaving group is expelled, restoring aromaticity and yielding the final product.

Experimental Protocol

-

Precursor: Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0) or Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2). Note: The fluoro-derivative reacts significantly faster due to the higher electronegativity of fluorine stabilizing the transition state.

-

Reagents: Pyrrolidine (1.1 - 1.5 equivalents).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA) to neutralize the generated acid. -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Addition: Add

(2.0 eq) followed by the dropwise addition of Pyrrolidine (1.2 eq) at 0°C to control the exotherm. -

Reaction: Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the starting chloride.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Visualization: Synthesis Workflow

Figure 1: SNAr synthesis workflow converting the chloro-precursor to the target pyrrolidinyl benzoate.

Structural Analysis & Electronic Properties

The utility of this compound in drug discovery stems from its specific electronic configuration.

The "Push-Pull" Effect:

The molecule features a strong electron donor (pyrrolidine nitrogen) and two electron acceptors (nitro and ester groups) connected via a conjugated

-

Intramolecular Charge Transfer (ICT): This conjugation lowers the HOMO-LUMO gap, often resulting in solvatochromic properties (color changes based on solvent polarity).

-

Hydrogen Bonding: The ester carbonyl oxygen is positioned to accept hydrogen bonds, while the nitro group can interact with specific pockets in biological targets (e.g., kinase hinge regions).

-

Conformation: Steric hindrance between the bulky pyrrolidine ring and the ortho-ester group forces the pyrrolidine ring to twist slightly out of the benzene plane, influencing binding affinity.

Visualization: Electronic Interactions

Figure 2: Electronic "Push-Pull" map illustrating donor-acceptor interactions and steric constraints.

Applications in Drug Discovery[7]

This molecule is rarely a final drug but serves as a critical Pharmacophore Scaffold for library generation.

-

Kinase Inhibitor Precursors: Reduction of the nitro group (using

or -

Quinazolinone Synthesis: The ortho-relationship between the ester and the nitrogen allows for cyclization. Reaction of the reduced amine with formamide or urea can close the ring to form quinazolinone derivatives, a privileged structure in medicinal chemistry found in drugs like Gefitinib or Idelalisib.

-

Fluorescent Probes: Due to the ICT character described in Section 3, derivatives of this scaffold are investigated as environment-sensitive fluorescent probes for labeling hydrophobic protein domains.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. Retrieved March 1, 2026, from [Link]

-

Li, J., et al. (2012).[2] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved March 1, 2026, from [Link]

Strategic Applications of Nitro-Anthranilic Acid Esters in Small Molecule Drug Discovery

A Technical Whitepaper on Privileged Scaffold Engineering

The Chemical Logic: Why Nitro-Anthranilic Acid Esters?

In the realm of medicinal chemistry, anthranilic acid is universally recognized as a privileged scaffold due to its dual reactive centers (an amine and a carboxylic acid). However, when synthesizing complex polyheterocycles, the native anthranilic acid presents significant chemoselectivity challenges. As an application scientist, the decision to utilize nitro-anthranilic acid esters (such as 4-nitro or 5-nitroanthranilic acid methyl ester) is driven by strict mechanistic causality:

-

Esterification for Solubility and Protection : The free carboxylic acid is highly polar and prone to premature decarboxylation under harsh cross-coupling conditions. By converting it to a methyl or tert-butyl ester, we dramatically increase the molecule's lipophilicity, ensuring complete solvation in organic solvents like DMF or DCM during microwave-assisted synthesis. Furthermore, the ester protects the carbonyl carbon from unwanted nucleophilic attack until a controlled saponification or amidation is desired.

-

The Nitro Group as a "Masked Amine" : Synthesizing quinazolinones or benzimidazoles requires multiple nitrogen atoms. If a starting material possesses two free amines, it inevitably leads to intractable mixtures, cross-reactivity, and polymerization. The nitro group acts as an electron-withdrawing, highly stable "masked amine." It allows chemists to selectively functionalize the primary amine first. Once the initial framework is built, a late-stage reduction of the nitro group (e.g., via catalytic hydrogenation or SnCl2) yields a nascent amine that can spontaneously undergo intramolecular cyclization to form the final pharmacophore[1].

Therapeutic Applications and Target Validation

Neurodegenerative Diseases: Multi-Target Directed Ligands (MTDLs)

Alzheimer's disease (AD) pathology is heavily driven by the hyperphosphorylation of Tau proteins, a process mediated by Ser/Thr kinases. Nitro-anthranilic acid esters are the foundational building blocks for synthesizing thiazolo[5,4-f]quinazolin-9(8H)-ones, a class of potent MTDLs[1]. By reacting 5-nitroanthranilic acid derivatives with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), researchers can construct a versatile 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate platform[2]. Subsequent cyclization yields inhibitors that exhibit sub-nanomolar affinity for critical AD kinases, including DYRK1A, CDK5, and GSK-3β[2].

Mechanism of action for quinazolinone-based inhibitors in Alzheimer's pathology.

Oncology: Akt Substrate-Mimetic and Benzoxazinone Inhibitors

Beyond neurodegeneration, the 4-nitroanthranilic acid isomer is instrumental in oncology. It serves as the precursor for non-peptidic substrate-mimetic inhibitors of Akt, a kinase frequently overexpressed in human malignancies[3]. The synthesis involves the cyclization of 4-nitroanthranilic acid using sodium isocyanate, followed by the strategic reduction of the nitro group to facilitate coupling with 4-nitrobenzoyl chloride[3]. Additionally, 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones synthesized from this scaffold have demonstrated potent in vitro cytotoxicity against HeLa cancer cell lines[4].

Synthetic divergence of nitro-anthranilic acid esters into therapeutic scaffolds.

Quantitative Pharmacological Data

To contextualize the therapeutic potential of these derivatives, the following table summarizes the quantitative binding affinities and target indications of scaffolds derived from nitro-anthranilic acid esters.

| Scaffold Class | Precursor | Primary Target | Disease Indication | Representative IC50 / Affinity |

| Thiazolo[5,4-f]quinazolines | 5-Nitroanthranilic acid | DYRK1A / GSK-3β | Alzheimer's Disease | Sub-nanomolar to <10 µM |

| Benzoxazin-4-ones | 4-Nitroanthranilic acid | HeLa Cell Lines | Oncology | High Cytotoxicity (In Vitro) |

| Non-peptidic Quinolines | 4-Nitroanthranilic acid | Akt Kinase | Oncology | 12 - 17 µM |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a key intermediate—methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate—from a 5-nitroanthranilic acid ester. This workflow is designed as a self-validating system , incorporating analytical checkpoints to confirm causality and reaction success before proceeding to the next step[1].

Protocol: Microwave-Assisted Synthesis of Thiazoloquinazoline Precursors

Step 1: Appel Salt Mediated Cyclization

-

Procedure : Dissolve 1.0 equivalent of 5-nitroanthranilic acid methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add 1.2 equivalents of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) and a non-nucleophilic base (e.g., pyridine).

-

Causality : The inert atmosphere prevents the hydrolysis of the highly moisture-sensitive Appel's salt. The non-nucleophilic base neutralizes the HCl generated during the C-S bond formation without inadvertently attacking the ester moiety.

-

Self-Validation Checkpoint 1 (TLC & LC-MS) : After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot. Quench in 1 mL methanol. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the bright yellow nitro-ester spot. LC-MS must confirm the mass of the intermediate imine. Do not proceed to cyclization until the starting material is entirely consumed.

Step 2: Intramolecular Cyclization to Benzothiazole

-

Procedure : Subject the intermediate to microwave irradiation at 120°C for 15 minutes in the presence of copper(I) iodide (catalytic) to facilitate intramolecular C-S bond formation[5].

-

Causality : Microwave heating provides rapid, homogeneous energy transfer, drastically reducing reaction times from hours to minutes while minimizing thermal degradation of the ester.

-

Self-Validation Checkpoint 2 (NMR) : Purify the crude mixture via flash chromatography. Perform

H NMR analysis. The disappearance of the ortho-aromatic proton (adjacent to the nitro group) and the shift of the remaining aromatic protons validate the successful formation of the fused benzothiazole ring.

Step 3: Late-Stage Nitro Reduction

-

Procedure : Dissolve the purified benzothiazole in a mixture of ethanol and ethyl acetate. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

-

Causality : The reduction unmasks the nitro group into a primary amine, priming the molecule for the final DMFDMA-mediated cyclization into the thiazoloquinazoline core[2].

-

Self-Validation Checkpoint 3 (Colorimetric & Mass) : The solution will transition from a deep yellow/orange to pale yellow upon complete reduction. Filter through Celite to remove Pd/C. High-Resolution Mass Spectrometry (HRMS) must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the successful unmasking of the amine.

References

1.1, MDPI. 2. 2, Sciforum. 3.3, PMC. 4.4, PMC. 5. 5, MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Procedure for esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid

An in-depth technical guide for the esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid, designed for synthetic chemists and drug development professionals.

Introduction & Structural Analysis

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS: 19555-48-7) is a highly versatile building block frequently utilized in medicinal chemistry and the synthesis of complex active pharmaceutical ingredients[1]. The molecule possesses three distinct functional groups: a carboxylic acid, an ortho-pyrrolidine ring, and a meta-nitro group (relative to the carboxylate). The successful transformation of this compound into its corresponding ester—such as methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate—requires a nuanced understanding of its steric and electronic environment[2].

Mechanistic Rationale: Overcoming the Ortho-Effect

Standard Fischer esterification (refluxing the carboxylic acid in alcohol with a catalytic strong acid) is notoriously inefficient for this specific substrate. This resistance is governed by the Victor Meyer Esterification Law , which dictates that ortho-substituted benzoic acids are sterically hindered, preventing the formation of the bulky tetrahedral intermediate required during acid-catalyzed esterification[3][4]. The pyrrolidine ring at the C2 position exerts significant steric bulk, severely retarding the reaction rate[5].

However, the electronic landscape of the molecule provides an alternative synthetic advantage. The nitro group at the C5 position is para to the pyrrolidine ring, strongly withdrawing electron density via resonance. This diminishes the basicity of the pyrrolidine nitrogen, preventing unwanted protonation or side reactions[2]. Simultaneously, the nitro group exerts an inductive (-I) effect on the C1 carboxylic acid, lowering its pKa and rendering the resulting carboxylate anion an excellent nucleophile for SN2 reactions.

Consequently, two high-yielding pathways bypass the Victor Meyer steric limitations:

-

Base-Promoted O-Alkylation: Utilizing a mild base to form a highly nucleophilic carboxylate, followed by SN2 attack on an alkyl halide.

-

Acid Chloride Mediation: Converting the carboxylic acid to a highly reactive acyl chloride, altering the hybridization and transition state sterics, followed by nucleophilic acyl substitution.

Comparative Methodology

Table 1: Quantitative Comparison of Esterification Strategies for Ortho-Substituted Benzoic Acids

| Methodology | Reagents & Conditions | Steric Tolerance | Expected Yield | Reaction Time | Recommendation |

| Fischer Esterification | R-OH, H₂SO₄ (cat.), Reflux | Low | < 40% | 24 - 48 h | Not recommended due to Victor Meyer effect. |

| Base-Promoted Alkylation | K₂CO₃, R-X, DMF, RT | High | 85 - 95% | 4 - 6 h | Primary Choice for methyl/ethyl esters. |

| Acid Chloride Route | SOCl₂, DMF (cat.), R-OH, Et₃N | Very High | 80 - 90% | 6 - 8 h | Alternative for bulky/secondary alcohols. |

Experimental Workflows

Mechanistic pathways for the esterification of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.

Protocol A: Base-Promoted O-Alkylation (Recommended)

This protocol leverages the enhanced acidity of the carboxylic acid and the polar aprotic nature of DMF to maximize the SN2 reaction rate.

Reagents:

-

Substrate: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (1.0 eq)

-

Base: Potassium carbonate (K₂CO₃, anhydrous, finely powdered) (1.5 eq)

-

Electrophile: Alkyl halide (e.g., Methyl Iodide or Ethyl Bromide) (1.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF, anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

-

Deprotonation: Charge a flame-dried round-bottom flask with the substrate (1.0 eq) and anhydrous DMF under a nitrogen atmosphere. Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature (20–25 °C) for 30 minutes.

-

Causality: This pre-stirring ensures complete deprotonation, generating the active carboxylate nucleophile prior to the introduction of the alkylating agent.

-

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 eq) dropwise over 10 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection).

-

Quenching & Workup: Pour the reaction mixture into 5 volumes of ice-cold distilled water. The ester product will typically precipitate as a solid.

-

Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry under high vacuum. (Note: If the product oils out, extract with Ethyl Acetate, wash the combined organic layers with 5% aqueous LiCl solution to remove trace DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo).

Protocol B: Acid Chloride-Mediated Esterification

Ideal for synthesizing esters from sterically hindered or less reactive alcohols where SN2 alkylation is not viable.

Reagents:

-

Substrate: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (1.0 eq)

-

Chlorinating Agent: Thionyl Chloride (SOCl₂) (2.0 eq)

-

Catalyst: DMF (0.05 eq)

-

Nucleophile: Target Alcohol (R-OH) (3.0 eq)

-

Base: Triethylamine (Et₃N) (2.5 eq)

-

Solvent: Dichloromethane (DCM, anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

-

Chlorination: Suspend the starting acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq). Cool to 0 °C and add SOCl₂ (2.0 eq) dropwise.

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which is the true active chlorinating species, significantly accelerating the conversion to the acid chloride.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

-

Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove unreacted SOCl₂. Co-evaporate with dry toluene (2 x 10 mL) to ensure complete removal of residual HCl and SOCl₂.

-

Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the target alcohol (3.0 eq) followed by dropwise addition of Et₃N (2.5 eq).

-

Completion & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove Et₃N and unreacted alcohol), dry over Na₂SO₄, and concentrate to yield the ester.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized ester, the following analytical checks must be performed to validate the success of the protocol:

-

FT-IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) characteristic of the starting carboxylic acid, and verify the appearance of a sharp, strong ester carbonyl (C=O) stretch around 1715–1730 cm⁻¹[2].

-

¹H NMR (CDCl₃): Verify the presence of the ester alkyl group (e.g., a sharp singlet at ~3.9 ppm for a methyl ester) and ensure the integration matches the aromatic protons. The pyrrolidine protons should appear as two distinct multiplets around 3.2–3.4 ppm (4H, N-CH₂) and 1.9–2.0 ppm (4H, C-CH₂).

-

Mass Spectrometry (ESI-MS): For the methyl ester, expect an [M+H]⁺ peak at m/z 251.1[2]. Note that ortho-substituted benzoic esters often exhibit distinct fragmentation patterns (e.g., loss of alcohol/water) due to the gas-phase neighboring group participation (NGP) effect[6].

References

-

Title: cas 19555-48-7: 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylic acid | Source: CymitQuimica | URL: 1

-

Title: this compound | Source: Benchchem | URL: 2

-

Title: Viktor Meyer | Source: Wikipedia | URL: 3

-

Title: Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids | Source: Journal of the American Chemical Society (ACS) | URL: 4

-

Title: Kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol | Source: Phys. Org. - RSC Publishing | URL: 5

-

Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Source: PubMed (NIH) | URL: 6

Sources

- 1. CAS 19555-48-7: 5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLI… [cymitquimica.com]

- 2. This compound | 259269-68-6 | Benchchem [benchchem.com]

- 3. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate as a Privileged Heterocyclic Building Block